molecular formula C10H19N3O2 B8517115 N-[3-(Dimethylamino)propyl]-5-oxo-2-pyrrolidinecarboxamide

N-[3-(Dimethylamino)propyl]-5-oxo-2-pyrrolidinecarboxamide

Cat. No. B8517115
M. Wt: 213.28 g/mol
InChI Key: KWVKVVLVPKEEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590069

Procedure details

129 Grams of 2-pyrrolidone-5-carboxylic acid were slowly added to 133 g of dimethylaminopropylamine with mixing. This mixture was then stirred and heated for 8-10 hours at 165° C. The excess amine was then distilled off leaving the title product in the form of an amber colored watersoluble solid.
Name
2-pyrrolidone-5-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]([C:6]([OH:8])=O)[CH2:4][CH2:3][C:2]1=[O:9].[CH3:10][N:11]([CH2:13][CH2:14][CH2:15][NH2:16])[CH3:12]>>[CH3:10][N:11]([CH3:12])[CH2:13][CH2:14][CH2:15][NH:16][C:6]([CH:5]1[CH2:4][CH2:3][C:2](=[O:9])[NH:1]1)=[O:8]

Inputs

Step One
Name
2-pyrrolidone-5-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1C(=O)O)=O
Name
Quantity
133 g
Type
reactant
Smiles
CN(C)CCCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
This mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with mixing
DISTILLATION
Type
DISTILLATION
Details
The excess amine was then distilled off

Outcomes

Product
Name
Type
product
Smiles
CN(CCCNC(=O)C1NC(CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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